N-(2,4-dichloro-5-isopropoxyphenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide
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Description
N-(2,4-dichloro-5-isopropoxyphenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide, also known as DNTB, is a synthetic compound that has been widely used in scientific research for its unique properties. DNTB is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cell signaling pathways. In
Scientific Research Applications
Synthesis and Characterization
One significant application of compounds structurally related to N-(2,4-dichloro-5-isopropoxyphenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide involves their synthesis and characterization for various scientific research purposes. For example, a study on bisamides, including compounds with similar structural features, focused on their synthesis, characterization, and their interactions with DNA, as well as their antioxidant properties. These compounds were characterized using spectroscopic techniques such as FTIR and NMR, and their biological significance was assessed through drug-DNA binding studies and antioxidant activity analysis, indicating significant drug-DNA interactions and moderate to high antioxidant activities (Fatima et al., 2021).
Environmental Impact Studies
Another area of research is the environmental impact and degradation pathways of structurally related compounds. For instance, the photodecomposition of nitrofen, a compound with a similar structure, was studied to understand its breakdown under sunlight or simulated sunlight, revealing rapid cleavage and the formation of various degradation products, which has implications for environmental safety and pollution management (Nakagawa & Crosby, 1974).
Chemical Reactions and Mechanisms
Research also extends to understanding the chemical reactions and mechanisms involving such compounds. For instance, the base-induced transformation of a related thiadiazole compound in the presence of secondary amines was explored, leading to the synthesis of 1,1-dialkylindolium-2-thiolates. This study contributes to the knowledge of ring-opening reactions and intramolecular cyclization processes, which are fundamental in organic synthesis and drug development (Androsov, 2008).
properties
IUPAC Name |
N-(2,4-dichloro-5-propan-2-yloxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O5S/c1-11(2)28-18-10-14(12(21)9-13(18)22)23-20(25)19-17(7-8-30-19)29-16-6-4-3-5-15(16)24(26)27/h3-11H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAZQBJFNKDRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=CC=CC=C3[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.